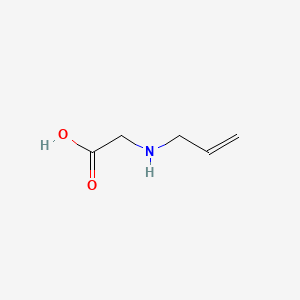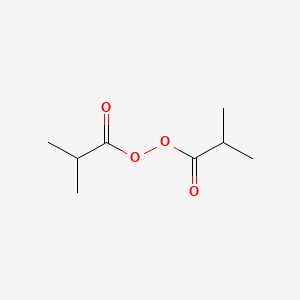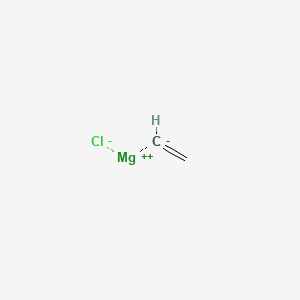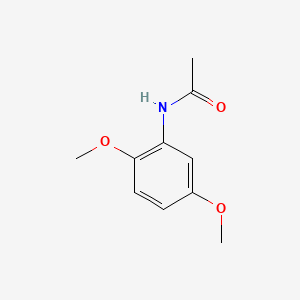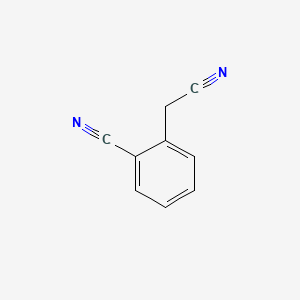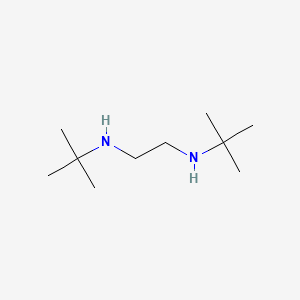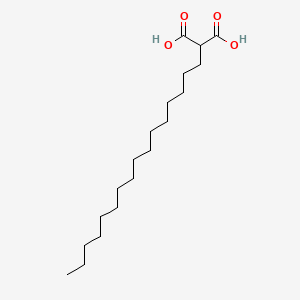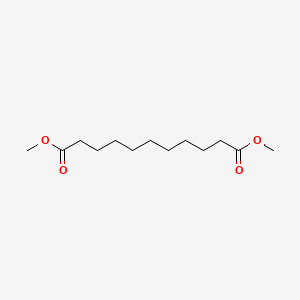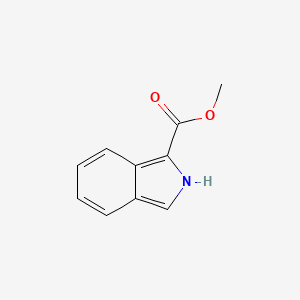
2H-Isoindole-1-carboxylic acid methyl ester
Overview
Description
2H-Isoindole-1-carboxylic acid methyl ester is a heterocyclic compound with the molecular formula C10H9NO2 It is a derivative of isoindole, a structure known for its aromatic properties and significance in various chemical and biological applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2h-isoindole-1-carboxylic acid methyl ester, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The diverse biological activities of indole derivatives suggest that they have a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Isoindole-1-carboxylic acid methyl ester typically involves the reaction of isoindole derivatives with methyl chloroformate under basic conditions. One common method includes the following steps:
Starting Material: Isoindole is used as the starting material.
Reaction with Methyl Chloroformate: Isoindole reacts with methyl chloroformate in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions: 2H-Isoindole-1-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Various substituted isoindole derivatives.
Scientific Research Applications
2H-Isoindole-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Isoindoline: A fully reduced form of isoindole, known for its stability and use in various chemical reactions.
Isoindolinone: An oxidized derivative with applications in pharmaceuticals and materials science.
Phthalimide: A related compound with a similar structure, used in organic synthesis and as a precursor to various chemicals.
Uniqueness: 2H-Isoindole-1-carboxylic acid methyl ester is unique due to its specific ester functional group, which allows for diverse chemical modifications. Its aromatic isoindole ring provides stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2H-isoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJSYGHFZLYJGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC2=CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314841 | |
| Record name | methyl 2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56365-71-0 | |
| Record name | 56365-71-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289126 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2H-isoindole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50314841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dynamic kinetic resolution for compounds like 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester?
A: Dynamic kinetic resolution (DKR) is highly valuable for synthesizing enantiomerically pure compounds, which are crucial in pharmaceuticals and other fields. 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester, being chiral, exists as a mixture of enantiomers. DKR allows for the conversion of both enantiomers into a single desired enantiomer of the product, significantly increasing yield compared to traditional resolution methods that discard half of the racemic starting material. []
Q2: What role does Pseudomonas cepacia lipase (PSL) play in the dynamic kinetic resolution process described in the research?
A: PSL acts as a biocatalyst, specifically a lipase, in the DKR process. It selectively catalyzes the alkoxycarbonylation reaction of one enantiomer of 1,3-Dihydro-2H-Isoindole-1-carboxylic acid methyl ester over the other. This selectivity, combined with the racemization of the unreacted enantiomer, drives the reaction towards the desired optically active carbamate product. []
Q3: What are the advantages of using enzymes like PSL in this type of synthesis?
A: Enzymes like PSL offer several benefits in organic synthesis: * High Selectivity: They can distinguish between enantiomers, leading to high enantiomeric excess in the product.* Mild Reaction Conditions: Enzymatic reactions often proceed under mild conditions (e.g., lower temperatures, neutral pH), minimizing unwanted side reactions.* Sustainability: Enzymes are biodegradable and often derived from renewable resources, making them a greener alternative to some chemical catalysts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


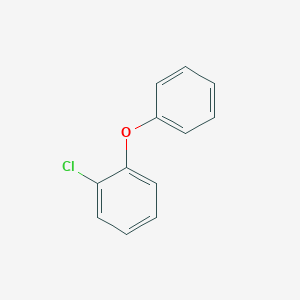

![Cyclohexanamine, N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1581560.png)
